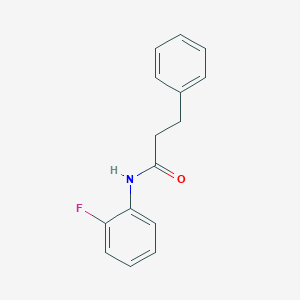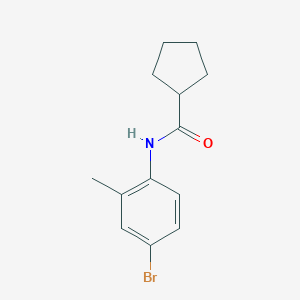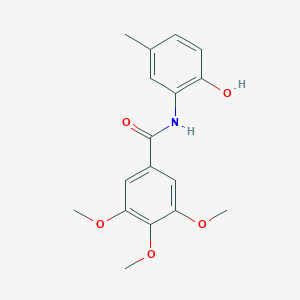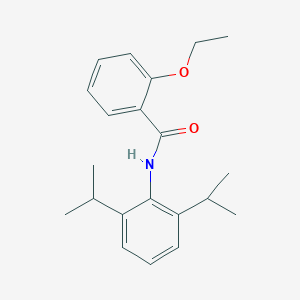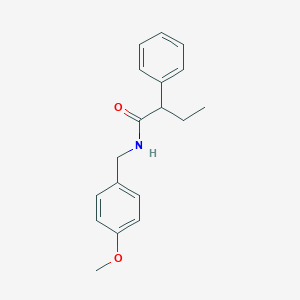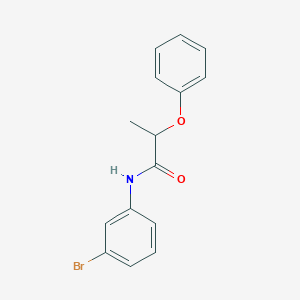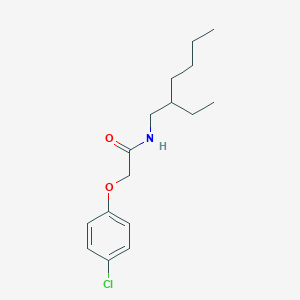
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide, also known as clofencet, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research.
作用機序
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Clofencet enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
Clofencet has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Clofencet also decreases the levels of glutamate, an excitatory neurotransmitter. This suggests that 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide may have a broader effect on neurotransmitter systems in the brain.
実験室実験の利点と制限
Clofencet has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been extensively studied and has a well-established mechanism of action. However, 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may make it difficult to achieve the desired effect without producing adverse effects.
将来の方向性
For the study of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide include investigating its potential use in the treatment of anxiety disorders, exploring its long-term effects on neurotransmitter systems in the brain, and developing novel analogs for use in scientific research.
合成法
Clofencet can be synthesized through the reaction of 4-chlorophenol with 2-ethylhexylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Clofencet has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Clofencet also has potential applications in the treatment of anxiety disorders and epilepsy.
特性
分子式 |
C16H24ClNO2 |
|---|---|
分子量 |
297.82 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-5-6-13(4-2)11-18-16(19)12-20-15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) |
InChIキー |
BGOXQFZZGYNKMI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
正規SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



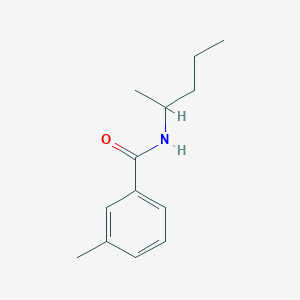

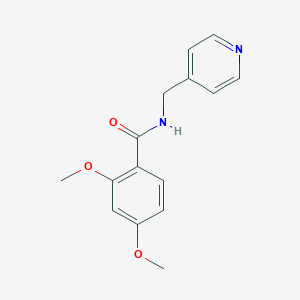
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
